molecular formula C21H25N3O6S B3468441 N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B3468441
M. Wt: 447.5 g/mol
InChI Key: HFEKSEZWDJWAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as DAS-181, is a small molecule antiviral drug that has shown potential in treating various respiratory viral infections. It is a novel drug that targets the sialic acid receptors on the surface of host cells, which are essential for viral entry and spread.

Mechanism of Action

DAS-181 works by cleaving the sialic acid receptors on the surface of host cells, which are essential for viral attachment and entry. This prevents the virus from infecting the host cells, thereby stopping the viral replication and spread. Unlike other antiviral drugs, which target the viral proteins, DAS-181 targets the host cell receptors, making it less prone to drug resistance.
Biochemical and Physiological Effects:
DAS-181 has been shown to be well-tolerated and safe in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly specific to the sialic acid receptors on host cells, with minimal off-target effects. However, further studies are needed to fully understand the biochemical and physiological effects of DAS-181.

Advantages and Limitations for Lab Experiments

DAS-181 has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low potential for drug resistance. It is also relatively easy to synthesize and can be produced in large quantities. However, DAS-181 has some limitations, such as its high cost of production and the need for further studies to determine its optimal dosing and administration.

Future Directions

There are several future directions for the research and development of DAS-181. One area of focus is the optimization of the dosing and administration of the drug, to maximize its antiviral activity and minimize any potential side effects. Another area of interest is the development of combination therapies, using DAS-181 in combination with other antiviral drugs, to enhance its efficacy against viral infections. Additionally, further studies are needed to explore the potential of DAS-181 in treating other viral infections, such as coronaviruses and adenoviruses.

Scientific Research Applications

DAS-181 has been extensively studied for its antiviral activity against various respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, DAS-181 has shown potent antiviral activity against these viruses, both in vitro and in vivo. It has also been shown to be effective against drug-resistant strains of influenza and RSV, making it a promising candidate for the treatment of these infections.

properties

IUPAC Name

N-[4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-15(25)22-16-7-9-17(10-8-16)31(27,28)24-13-11-23(12-14-24)21(26)18-5-4-6-19(29-2)20(18)30-3/h4-10H,11-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEKSEZWDJWAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.